Cas no 55747-72-3 (2-(5-Nitro-1H-indol-3-yl)ethanamine)

2-(5-Nitro-1H-indol-3-yl)ethanamine structure
55747-72-3 structure
Product Name:2-(5-Nitro-1H-indol-3-yl)ethanamine
CAS No:55747-72-3
MF:C10H11N3O2
MW:205.213241815567
MDL:MFCD00458822
CID:374718
PubChem ID:151295
Update Time:2025-04-19

2-(5-Nitro-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,5-nitro-
    • 2-(5-nitro-1H-indol-3-yl)ethanamine
    • 3-(2-Aminoethyl)-5-nitroindole
    • 5-NITROTRYPTAMINE, FREE BASE
    • 5-Nitro-tryptamine
    • DTXSID20204301
    • 5-Nitrotryptamine
    • GPZRBKWRRKBOAC-UHFFFAOYSA-N
    • EN300-194545
    • CBDivE_014657
    • SCHEMBL1520627
    • AKOS005443179
    • A830786
    • 2-(5-nitro-1H-indol-3-yl)ethan-1-amine
    • Z978942450
    • PD075990
    • FT-0600787
    • Oprea1_339308
    • N-8150
    • 5-Nitro-1H-indole-3-ethanamine
    • 55747-72-3
    • 1H-Indole-3-ethanamine, 5-nitro-
    • Oprea1_010029
    • VS-00814
    • 2-(5-Nitro-1H-indol-3-yl)ethanamine
    • MDL: MFCD00458822
    • Inchi: 1S/C10H11N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3-4,11H2
    • InChI Key: GPZRBKWRRKBOAC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=C(C=1)C(=CN2)CCN)=O

Computed Properties

  • Exact Mass: 205.08500
  • Monoisotopic Mass: 205.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 87.6A^2

Experimental Properties

  • Density: 1.366
  • Boiling Point: 434.3°Cat760mmHg
  • Flash Point: 216.4°C
  • Refractive Index: 1.701
  • PSA: 87.63000
  • LogP: 2.80080

2-(5-Nitro-1H-indol-3-yl)ethanamine Pricemore >>

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